2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (2F5PPSB) is an organic compound with a high degree of structural complexity. It is an important intermediate in the synthesis of many drugs, such as anti-inflammatory agents, antifungal drugs, and antiviral agents. 2F5PPSB has also been used in scientific research for the study of enzyme-catalyzed reactions and for the development of novel pharmaceuticals.
Mechanism of Action
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a reversible inhibitor of cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme, blocking the binding of arachidonic acid, which is the substrate for COX-2. This prevents the formation of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-fungal and antiviral activity in vitro. In addition, 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have anti-proliferative effects in prostate cancer cells.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a relatively stable compound, making it suitable for use in laboratory experiments. It is also a relatively inexpensive compound, making it an attractive option for research purposes. However, it is also a relatively complex compound, making it difficult to synthesize.
Future Directions
There are several potential future directions for research on 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. These include the development of new synthesis methods, the study of its mechanism of action, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted on its potential use in the development of novel pharmaceuticals and other medical treatments.
Synthesis Methods
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized using a variety of methods. The most common method is a two-step process involving the condensation of piperidine-1-sulfonyl chloride with 5-fluorobenzoic acid followed by a reaction with piperidine-1-sulfonyl chloride. An alternative method involves the condensation of piperidine-1-sulfonyl chloride with 4-fluorobenzoic acid followed by a reaction with 5-fluorobenzoic acid.
Scientific Research Applications
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in scientific research for the study of enzyme-catalyzed reactions. It has been used to investigate the mechanism of action of enzyme-catalyzed reactions, such as the hydrolysis of ester bonds. 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has also been used in the development of novel pharmaceuticals, such as inhibitors of cyclooxygenase-2 (COX-2).
properties
IUPAC Name |
2-fluoro-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-17-9-6-14(12-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUNCCJDPCLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692382 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-77-7 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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